Product packaging for Benzyl 3-ethenylpiperidine-1-carboxylate(Cat. No.:)

Benzyl 3-ethenylpiperidine-1-carboxylate

Cat. No.: B15302823
M. Wt: 245.32 g/mol
InChI Key: JIOLMRRSRQGOEE-UHFFFAOYSA-N
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Description

Benzyl 3-ethenylpiperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group at the 1-position and a vinyl (ethenyl) substituent at the 3-position. Piperidine derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their structural versatility and bioactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO2 B15302823 Benzyl 3-ethenylpiperidine-1-carboxylate

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

benzyl 3-ethenylpiperidine-1-carboxylate

InChI

InChI=1S/C15H19NO2/c1-2-13-9-6-10-16(11-13)15(17)18-12-14-7-4-3-5-8-14/h2-5,7-8,13H,1,6,9-12H2

InChI Key

JIOLMRRSRQGOEE-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-ethenylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and ethenylating agents. One common method is the alkylation of 3-ethenylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-ethenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-ethenylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-ethenylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzyl group can enhance the binding affinity to certain receptors, while the ethenyl group can participate in covalent bonding or other interactions. The piperidine ring provides a rigid scaffold that can influence the overall conformation and activity of the compound.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key analogs and their substituents:

Compound Name Substituents (Position) CAS Number Molecular Formula Key References
Benzyl 3-ethenylpiperidine-1-carboxylate 1-COOBn, 3-CH₂CH₂ Not Provided C₁₅H₁₇NO₂ N/A
Benzyl 4-aminopiperidine-1-carboxylate 1-COOBn, 4-NH₂ 120278-07-1 C₁₃H₁₈N₂O₂
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 1-COOBn, 4-(CH₂CH₂COOEt) 99197-86-1 C₁₈H₂₃NO₅
Benzyl 3-chloropiperidine-1-carboxylate 1-COOBn, 3-Cl 1353965-30-6 C₁₃H₁₆ClNO₂
Benzyl 4-hydroxy-1-piperidinecarboxylate 1-COOBn, 4-OH 95798-23-5 C₁₃H₁₇NO₃

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., esters in ) enhance stability, while electron-donating groups (e.g., NH₂ in , OH in ) increase reactivity. The ethenyl group in the target compound may participate in addition or polymerization reactions.
  • Steric Effects : Bulky substituents (e.g., ethoxy-oxopropyl in ) influence conformational flexibility and binding affinity in biological systems.

Physicochemical Properties

Data on solubility, melting point, and stability for the target compound are unavailable. However, analogs provide insights:

  • Benzyl 4-aminopiperidine-1-carboxylate: Liquid at room temperature; requires storage in sealed containers due to hygroscopicity .
  • Benzyl 3-chloropiperidine-1-carboxylate : Solid (97% purity) with molecular weight 261.73 g/mol .

Inference : The ethenyl group may lower melting points compared to halogenated analogs (e.g., 3-Cl in ) due to reduced polarity.

Q & A

Q. What are the established synthetic methodologies for Benzyl 3-ethenylpiperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the piperidine ring via cyclization of appropriate precursors (e.g., amino alcohols or ketones).
  • Step 2 : Introduction of the ethenyl group at the 3-position using palladium-catalyzed coupling reactions (e.g., Heck reaction) or alkylation protocols.
  • Step 3 : Protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group via carbamate formation using benzyl chloroformate and a base like triethylamine .
  • Key Conditions : Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used, with reaction temperatures ranging from 0°C to reflux. Purification is achieved via column chromatography or recrystallization .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Characterization involves:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% typically required for research-grade material) .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the carbamate group) .

Q. What are the recommended safety precautions when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of vapors.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Store in sealed containers under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Selection : Use chiral catalysts (e.g., cobalt(III) complexes) to control stereochemistry during ethenyl group introduction .
  • Temperature Control : Lower temperatures (e.g., –20°C) can favor kinetic over thermodynamic product formation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve reaction selectivity by stabilizing transition states .
  • Monitoring : Use real-time techniques like in-situ FTIR or LC-MS to track reaction progress and adjust conditions dynamically.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how do structural modifications influence receptor binding?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement assays (e.g., for GPCRs or ion channels) to measure IC50_{50} values.
  • Cytotoxicity Screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., MOLT-4 leukemia cells) to assess antiproliferative effects .
  • Structure-Activity Relationship (SAR) :
  • Ethenyl Group : Enhances rigidity and π-π interactions with hydrophobic receptor pockets.
  • Benzyl Carbamate : Modifies solubility and metabolic stability. Replace with bulkier groups (e.g., tert-butyl) to reduce enzymatic cleavage .

Q. How do discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies impact experimental reproducibility, and how can they be addressed?

  • Methodological Answer :
  • Standardized Protocols : Use consistent solvents (e.g., DMSO for stock solutions) and storage conditions (–20°C under N2_2) .
  • Analytical Validation : Cross-validate solubility data using multiple techniques (e.g., nephelometry vs. HPLC).
  • Collaborative Studies : Share raw data via open-access platforms to identify systematic errors. For example, conflicting toxicity reports may arise from impurities; rigorous purification (e.g., prep-HPLC) is critical .

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